4-(5-Amino-2-methylphenoxy)benzoic acid
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Description
“4-(5-Amino-2-methylphenoxy)benzoic acid” is a chemical compound with the CAS Number: 2303565-76-4 . It has a molecular weight of 243.26 and its IUPAC name is 4-(5-amino-2-methylphenoxy)benzoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-(5-Amino-2-methylphenoxy)benzoic acid” is 1S/C14H13NO3/c1-9-2-5-11(15)8-13(9)18-12-6-3-10(4-7-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 243.26 . The InChI code provides information about its molecular structure .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
A study by Setsukinai et al. (2003) developed novel fluorescence probes, including compounds related to 4-(5-Amino-2-methylphenoxy)benzoic acid, for selectively detecting highly reactive oxygen species (hROS) and differentiating specific species. These probes, by reacting with hROS, provide a valuable tool for studying the roles of hROS in biological and chemical applications, underscoring the utility of such compounds in fluorescence-based detection and imaging techniques (Setsukinai et al., 2003).
Polymer Synthesis and Applications
Research by Yang et al. (1999) demonstrated the thermal polymerization of compounds structurally similar to 4-(5-Amino-2-methylphenoxy)benzoic acid, leading to the creation of hyperbranched aromatic polyamides. These polymers show promising solubility and molecular weight characteristics, suggesting potential applications in various industrial and technological sectors, including materials science and engineering (Yang et al., 1999).
Anticancer Research
A study by Yan et al. (2015) focused on synthesizing and evaluating a series of compounds, including those related to 4-(5-Amino-2-methylphenoxy)benzoic acid, for their ability to inhibit the proliferation of human liver cancer cells. These compounds demonstrated significant potential in anticancer research, highlighting the importance of such chemical entities in developing new therapeutic agents (Yan et al., 2015).
Drug Discovery and Development
Naganawa et al. (2006) discovered and optimized heteroaryl sulfonamides, structurally related to 4-(5-Amino-2-methylphenoxy)benzoic acid, as new EP1 receptor selective antagonists. This research contributes to the development of targeted therapies, showcasing the role of such compounds in medicinal chemistry and pharmaceutical research (Naganawa et al., 2006).
Environmental Applications
Ghoshdastidar and Tong (2013) utilized membrane bioreactor (MBR) technology to treat water contaminated with phenoxyacetic and benzoic acid herbicides, indicating the broader environmental applications of studying and understanding the behavior and treatment of compounds related to 4-(5-Amino-2-methylphenoxy)benzoic acid (Ghoshdastidar & Tong, 2013).
properties
IUPAC Name |
4-(5-amino-2-methylphenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(15)8-13(9)18-12-6-3-10(4-7-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOKQGFICYSOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-2-methylphenoxy)benzoic acid |
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